N,N,N',N'-Tetraethylmalonamide
Overview
Description
“N,N,N’,N’-Tetraethylmalonamide” is a chemical compound with the molecular formula C11H22N2O2 . It has an average mass of 214.305 Da and a monoisotopic mass of 214.168121 Da .
Molecular Structure Analysis
“N,N,N’,N’-Tetraethylmalonamide” has a complex molecular structure. It contains a total of 36 bonds, including 14 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 2 tertiary amides (aliphatic) .
Physical And Chemical Properties Analysis
“N,N,N’,N’-Tetraethylmalonamide” has a density of 1.0±0.1 g/cm3, a boiling point of 331.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 57.5±3.0 kJ/mol, and it has a flash point of 133.3±15.5 °C . The compound’s index of refraction is 1.465, and it has a molar refractivity of 60.5±0.3 cm3 .
Scientific Research Applications
Coordination with Lanthanides
N,N,N',N'-Tetraethylmalonamide shows significant potential in the coordination with trivalent lanthanides. A study by Tyumentsev et al. (2017) explored how this ligand forms complexes with lanthanides in both solid and solution states, indicating its potential for liquid-liquid extraction of metal ions (Tyumentsev et al., 2017).
Complexation with Lanthanum(III) Nitrate
Another application involves the complexation of lanthanum(III) nitrate with N,N,N',N'-Tetraethylmalonamide. Thuéry et al. (1999) described the formation of different forms of this complex, highlighting its dynamic behavior in various conditions (Thuéry et al., 1999).
Interaction with Ytterbium
Research by Drew et al. (2000) detailed the crystallization of a complex involving ytterbium and a bromo-substituted version of N,N,N',N'-Tetraethylmalonamide, demonstrating the ligand's versatility in forming complexes with different rare earth elements (Drew et al., 2000).
Solvent Extraction of Iron(III)
N,N,N',N'-Tetraethylmalonamide derivatives have been investigated for their efficiency in the solvent extraction of iron(III) from chloride solutions. Paiva and Costa (2005) demonstrated the suitability of these compounds for selective removal of Fe(III), underscoring their relevance in hydrometallurgy (Paiva & Costa, 2005).
Extraction of Tetravalent Uranium
In a more recent study, Guo and Chu (2020) utilized a derivative of N,N,N',N'-Tetraethylmalonamide for the extraction of tetravalent uranium from aqueous nitric acid solutions, highlighting the ligand's utility in nuclear waste management (Guo & Chu, 2020).
Ionophores for Alkali and Alkaline Earth Metal Cations
N,N,N',N'-Tetraethylmalonamide and its derivatives have also been explored as ionophores for alkali and alkaline earth metal cations. Erne et al. (1982) investigated the selectivity of these compounds in solvent polymeric membranes, revealing their potential in ion-selective electrodes (Erne et al., 1982).
Interaction with Actinides
The ligand's interaction with actinides was also studied, with Auwer et al. (2000) examining the coordination of N,N,N',N'-Tetraethylmalonamide with various lanthanides and comparing these findings with americium complexes. This research is crucial for the development of selective actinide extraction processes (Auwer et al., 2000).
Safety And Hazards
“N,N,N’,N’-Tetraethylmalonamide” can cause skin irritation and serious eye irritation . Precautions should be taken when handling this compound, including washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists .
properties
IUPAC Name |
N,N,N',N'-tetraethylpropanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-12(6-2)10(14)9-11(15)13(7-3)8-4/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHWPWJSSJEQNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC(=O)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338892 | |
Record name | N,N,N',N'-Tetraethylmalonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetraethylmalonamide | |
CAS RN |
33931-42-9 | |
Record name | N,N,N',N'-Tetraethylmalonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-Tetraethylmalonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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